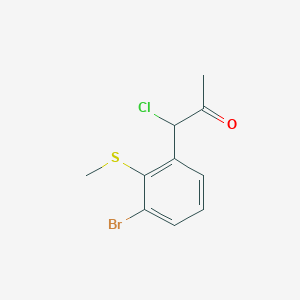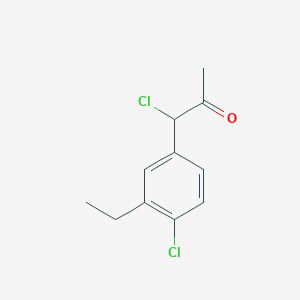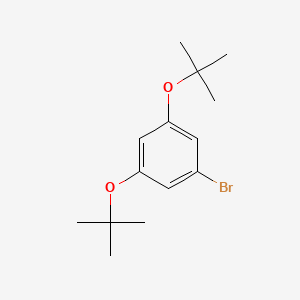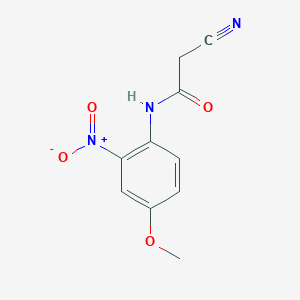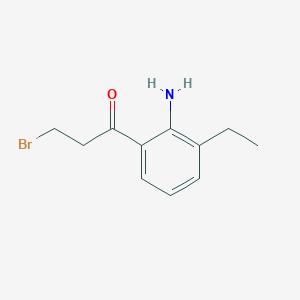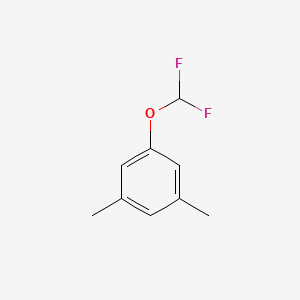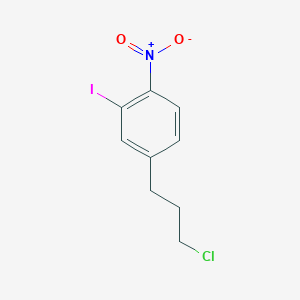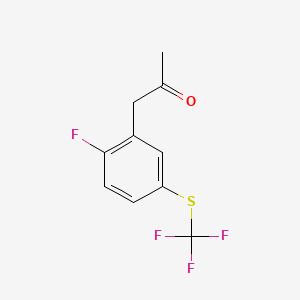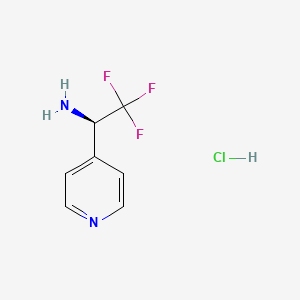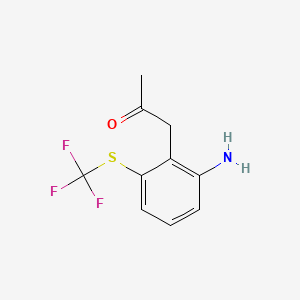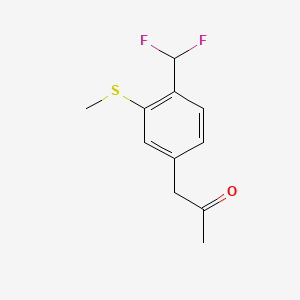
1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12F2OS This compound is characterized by the presence of a difluoromethyl group and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
The synthesis of 1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that has the desired substituents.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents under specific conditions.
Formation of Methylthio Group: The methylthio group is introduced through thiolation reactions, often using methylthiolating agents.
Formation of Propan-2-one Moiety: The final step involves the formation of the propan-2-one moiety through appropriate carbonylation reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or methylthio groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Aplicaciones Científicas De Investigación
1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethyl and methylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include inhibition of specific enzymes or disruption of cellular processes, leading to the observed biological effects.
Comparación Con Compuestos Similares
1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(4-(Trifluoromethyl)-3-(methylthio)phenyl)propan-2-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.
1-(4-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one: The position of the methylthio group is different, which can affect the compound’s chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12F2OS |
|---|---|
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
1-[4-(difluoromethyl)-3-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12F2OS/c1-7(14)5-8-3-4-9(11(12)13)10(6-8)15-2/h3-4,6,11H,5H2,1-2H3 |
Clave InChI |
LRMFKTIYRKSWHP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=C(C=C1)C(F)F)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


